6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]-benzene-1-sulfonamide
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
What sets 6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23N7 |
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Molecular Weight |
313.40 g/mol |
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H23N7/c1-12-9-13(2)20-16(19-12)23-7-5-22(6-8-23)15-10-14(21(3)4)17-11-18-15/h9-11H,5-8H2,1-4H3 |
InChI Key |
QQSFLACFLMZPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C)C |
Origin of Product |
United States |
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